molecular formula C22H27FN2O B1400157 4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide CAS No. 1361113-03-2

4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide

Cat. No. B1400157
M. Wt: 354.5 g/mol
InChI Key: JECGTJDLWZESPM-UHFFFAOYSA-N
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Description

The compound “4-(2’-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, with a fluorine atom attached. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid isopropylamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group could potentially allow for interesting electronic properties due to the conjugated pi system of the benzene rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The fluorine atom on the biphenyl group could potentially be reactive, as could the carboxylic acid isopropylamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity, and the presence of the piperidine ring could influence its basicity .

Scientific Research Applications

Synthesis of Key Intermediates

4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide is a compound with potential applications in various fields of research, particularly due to its structural features. The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, serves as a key intermediate in the production of non-steroidal anti-inflammatory and analgesic materials. This synthesis process highlights the importance of such fluorinated compounds in the pharmaceutical industry, despite the challenges in their production due to the high costs and toxicity of some reagents involved (Qiu, Gu, Zhang, & Xu, 2009).

Nucleophilic Aromatic Substitution Reactions

The compound's structural moiety that includes a piperidine ring suggests its relevance in nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry and are utilized in the synthesis of various pharmacologically active compounds. The study of piperidine's interaction with nitro-aromatic compounds, leading to the formation of substituted piperidinobenzenes, exemplifies the utility of such structural units in synthesizing compounds with potential therapeutic applications (Pietra & Vitali, 1972).

Ligand Binding to D2-like Receptors

The pharmacophoric features of arylcycloalkylamines, including phenyl piperidines, highlight their significance in the development of antipsychotic agents. The specific arylalkyl substituents within these compounds are known to enhance potency and selectivity for D2-like receptors, which are crucial targets in the treatment of various psychiatric disorders. This underlines the potential of 4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide in contributing to the development of novel therapeutics for neuropsychiatric conditions (Sikazwe et al., 2009).

Metallation of Heterocyclic Compounds

The compound's biphenyl moiety with a fluorine substitution might also be of interest in the study of metallation reactions, especially of π-deficient heterocyclic compounds. These reactions are pivotal in organic synthesis, enabling the functionalization of heterocycles, which are core structures in many biologically active molecules. The study of such metallation reactions provides insights into regioselectivity and the influence of substituents, which are crucial for designing synthetic strategies for complex organic molecules (Marsais & Quéguiner, 1983).

Development of Chemosensors

The fluorinated and biphenyl segments of 4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide suggest its potential utility in the development of chemosensors. Fluorophores derived from compounds with such structural features can be engineered to detect a variety of analytes, demonstrating the compound's relevance in analytical chemistry and environmental monitoring applications (Roy, 2021).

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its performance .

properties

IUPAC Name

4-[[4-(2-fluorophenyl)phenyl]methyl]-N-propan-2-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O/c1-16(2)25-21(26)22(11-13-24-14-12-22)15-17-7-9-18(10-8-17)19-5-3-4-6-20(19)23/h3-10,16,24H,11-15H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECGTJDLWZESPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1(CCNCC1)CC2=CC=C(C=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide
Reactant of Route 2
4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide
Reactant of Route 3
4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide
Reactant of Route 4
4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide
Reactant of Route 5
4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide
Reactant of Route 6
4-(2'-Fluoro-biphenyl-4-ylmethyl)-piperidine-4-carboxylic acid isopropylamide

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